molecular formula C6H10BNaO6 B8817111 Sodium triacetoxyborohydride

Sodium triacetoxyborohydride

Cat. No. B8817111
M. Wt: 211.94 g/mol
InChI Key: HHYFEYBWNZJVFQ-UHFFFAOYSA-N
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Patent
US04254110

Procedure details

A benzene suspension of 8 equivalents of sodium borohydride was refluxed with 6.5 equiv. of glacial acetic acid for 15 minutes under a nitrogen atmosphere to give a clear solution of sodium triacetoxyborohydride. To this solution was added a benzene solution of 510 mg; 1 mmol of compound (III-a) and the mixture was refluxed for 1 hour. The reaction mixture was then diluted with water and extracted with chloroform. The further work-up and column chromatographic purification described in Example 4 were carried out, to give the title compound as characterized in Example 4. The yield according to this procedure was higher than in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-:1].[Na+:2].[C:3]([OH:6])(=[O:5])[CH3:4]>C1C=CC=CC=1>[C:3]([O:6][BH-:1]([O:6][C:3](=[O:5])[CH3:4])[O:5][C:3](=[O:6])[CH3:4])(=[O:5])[CH3:4].[Na+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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